molecular formula C10H11F B1302152 3-(4-Fluoro-3-methylphenyl)-1-propene CAS No. 842124-27-0

3-(4-Fluoro-3-methylphenyl)-1-propene

Cat. No. B1302152
M. Wt: 150.19 g/mol
InChI Key: IERUUNJQRMHGSC-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluoro-3-methylphenyl)-1-propene" has been the subject of various studies, focusing on its molecular structure, synthesis, and potential applications in different fields such as nonlinear optics and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain. This structural arrangement imparts unique electronic and chemical properties to the molecule, making it a subject of interest in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of related fluorinated phenyl compounds typically involves condensation reactions. For instance, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized through the condensation of 4-fluoro-3-methyl acetophenone with various substituted benzaldehydes in the presence of an alkali. The yields of these reactions were reported to be over 80%, indicating a high efficiency of the synthetic route .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Fluoro-3-methylphenyl)-1-propene" has been extensively studied using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy. These studies have revealed that the geometrical parameters of such molecules are in good agreement with experimental data. The presence of the fluorine atom influences the electronic distribution within the molecule, as seen in various molecular docking studies .

Chemical Reactions Analysis

The reactivity of fluorinated phenyl compounds is often studied through molecular electrostatic potential (MEP) maps, which predict sites of electrophilic and nucleophilic attacks. For example, negative electrostatic potential regions are localized over the carbonyl group and mono-substituted phenyl ring, indicating possible sites for electrophilic attack. In contrast, positive regions are localized around para-substituted phenyl and pyrazole rings, suggesting sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenyl compounds are influenced by their molecular structure. The presence of the fluorine atom and other substituents affects properties such as hyperpolarizability, which is important in the field of nonlinear optics. Additionally, the molecular docking studies suggest that these compounds may exhibit inhibitory activity against various enzymes, indicating potential pharmaceutical applications. The electronic properties, such as HOMO-LUMO gaps, are also analyzed to understand the charge transfer within the molecule .

Safety And Hazards

The safety and hazards of a related compound, 4-Fluoro-3-methylphenyl Isocyanate, have been documented. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

1-fluoro-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUUNJQRMHGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374615
Record name 5-allyl-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methylphenyl)-1-propene

CAS RN

842124-27-0
Record name 1-Fluoro-2-methyl-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-allyl-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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